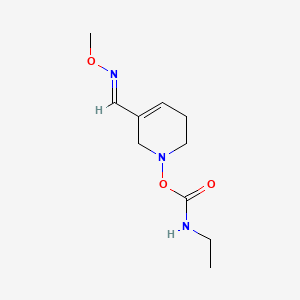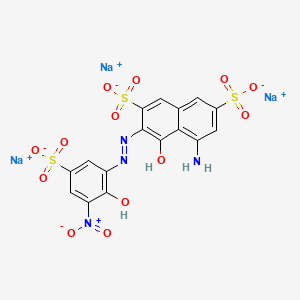
5-Amino-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt typically involves multiple steps:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The sulfonated product is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Reduction: The nitro group is reduced using iron powder and ammonium hydroxide to form 1-amino-3,6,8-naphthalenetrisulfonic acid.
Diazotization and Coupling: The amino group is diazotized and then coupled with 2-hydroxy-3-nitro-5-sulphophenyl to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often isolated through filtration, neutralization, and drying processes .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium hydroxide are typically used for reduction reactions.
Substitution: Sulfonation reactions often use sulfuric acid or chlorosulfonic acid.
Major Products
Oxidation: Products include various quinones and other oxidized derivatives.
Reduction: Reduction of the nitro group yields amino derivatives.
Substitution: Substitution reactions can produce a range of sulfonated and other substituted products.
科学的研究の応用
5-Amino-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile, paper, and plastic industries for dyeing and coloring purposes.
作用機序
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and stability in aqueous environments, facilitating its use in various applications .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-5-[(2-hydroxy-1-naphthyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt
- 5-Amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid
Uniqueness
5-Amino-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility, stability, and intense coloration make it particularly valuable in industrial and research applications .
特性
CAS番号 |
93892-26-3 |
|---|---|
分子式 |
C16H9N4Na3O13S3 |
分子量 |
630.4 g/mol |
IUPAC名 |
trisodium;5-amino-4-hydroxy-3-[(2-hydroxy-3-nitro-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H12N4O13S3.3Na/c17-9-3-7(34(25,26)27)1-6-2-12(36(31,32)33)14(16(22)13(6)9)19-18-10-4-8(35(28,29)30)5-11(15(10)21)20(23)24;;;/h1-5,21-22H,17H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
InChIキー |
WPBZDAZSUZAFAJ-UHFFFAOYSA-K |
正規SMILES |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


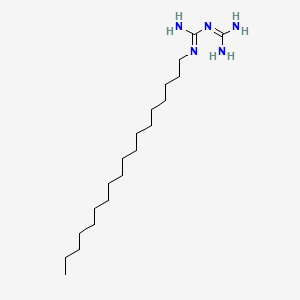
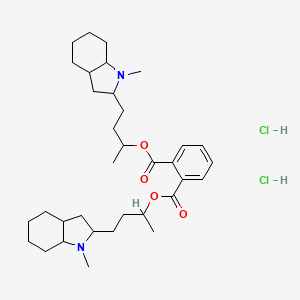
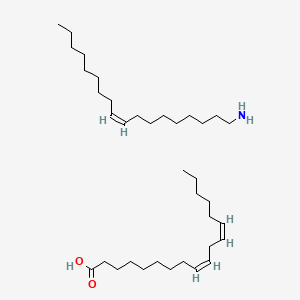
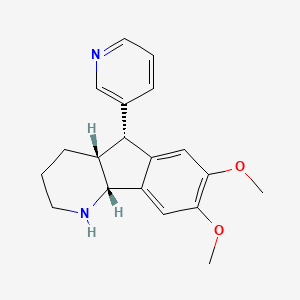
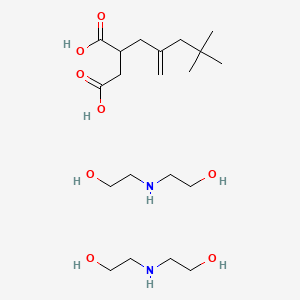

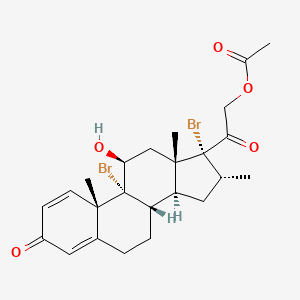
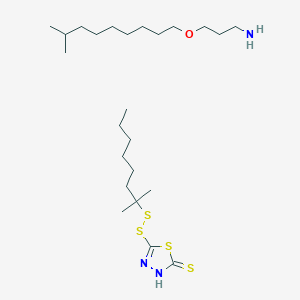

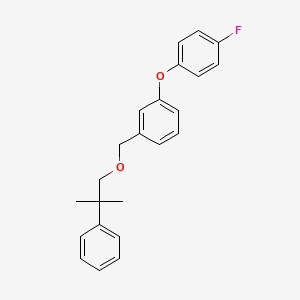
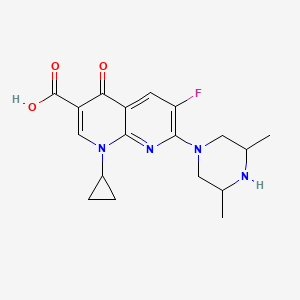
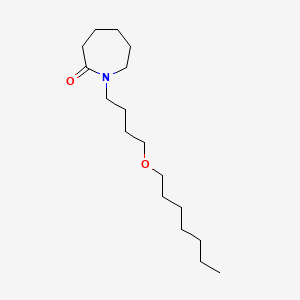
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
